Eutylone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

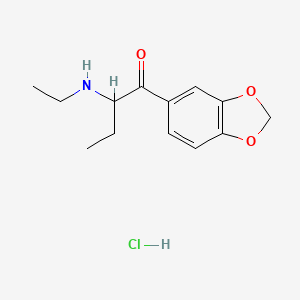

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTAJXOEHCOKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724364 | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17764-18-0 | |

| Record name | Eutylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17764-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FNX1J271X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Initial Synthesis via α-Bromination

The synthesis begins with 3,4-methylenedioxybutyrophenone as the starting material. Bromination of the α-position is achieved using elemental bromine () in an inert solvent such as dichloromethane () at 0–5°C. This step generates the α-bromo intermediate (1-(3,4-methylenedioxyphenyl)-2-bromobutan-1-one ) in near-quantitative yield.

Key Parameters:

Amine Substitution and Free Base Formation

The α-bromo intermediate undergoes nucleophilic substitution with ethylamine () in tetrahydrofuran () under reflux (66°C). This step introduces the ethylamino group, forming the free base eutylone (1-(3,4-methylenedioxyphenyl)-2-(ethylamino)butan-1-one ).

Optimization Considerations:

Hydrochloride Salt Formation and Polymorphic Control

The free base is converted to this compound by treatment with hydrogen chloride (). The choice of solvent and crystallization conditions dictates the polymorphic outcome:

| Polymorph | Solvent System | HCl Source | Crystallization Conditions | Physical Form |

|---|---|---|---|---|

| 1A | Diethyl ether | Ethereal HCl | Rapid evaporation | Fine white powder |

| 1B | Methanol/Water (1:1) | Methanolic HCl | Slow cooling (25°C) | Colorless prismatic crystals |

Critical Observations:

-

Polymorph 1A : Forms under anhydrous conditions, exhibiting higher hygroscopicity.

-

Polymorph 1B : Stabilized by methanol-water hydrogen bonding, yielding thermally stable crystals.

Analytical Characterization of Synthetic Products

Post-synthesis validation ensures structural fidelity and polymorphic purity. The following techniques are employed:

Spectroscopic Analysis

Crystallographic Differentiation

Powder X-Ray Diffraction (PXRD) distinguishes polymorphs through unique diffraction patterns:

| Polymorph | Characteristic Peaks (2θ, Cu-Kα) |

|---|---|

| 1A | 12.4°, 18.7°, 25.3° |

| 1B | 10.9°, 20.1°, 26.8° |

Stability and Decomposition Pathways

This compound exhibits sensitivity to environmental factors, necessitating controlled storage (-20°C, desiccated). Degradation studies reveal:

-

Acidic Conditions : Hydrolysis of the methylenedioxy ring, yielding 3,4-dihydroxybutyrophenone and ethylamine hydrochloride .

-

Alkaline Conditions : Retro-aldol cleavage, producing 3,4-methylenedioxypropanophenone and acetone .

-

Thermal Stress : Pyrolysis above 150°C generates 3,4-methylenedioxyphenylacetone via decarboxylation.

Industrial and Forensic Implications

The dual polymorphic forms of this compound pose challenges for forensic identification, as differing crystalline habits may alter solubility and bioavailability. Regulatory guidelines mandate explicit polymorph specification in analytical reports to avoid misclassification .

Analyse Chemischer Reaktionen

Eutylon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eutylon kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Die Ketogruppe in Eutylon kann reduziert werden, um einen sekundären Alkohol zu bilden.

Substitution: Eutylon kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene Analoga zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und reduzierte Metaboliten, die oft in der forensischen Toxikologie analysiert werden .

Wissenschaftliche Forschungsanwendungen

Eutylon (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Eutylon (Hydrochlorid) entfaltet seine Wirkungen hauptsächlich durch die Interaktion mit Monoamintransportern im Gehirn. Es hemmt die Aufnahme von Neurotransmittern wie Dopamin und Noradrenalin und zeigt gleichzeitig teilweise freisetzende Wirkungen an Serotonintransportern . Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu verstärkter Stimulation und empathogenen Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen gehören Dopamintransporter (DAT), Noradrenalintransporter (NET) und Serotonintransporter (SERT) .

Wirkmechanismus

Eutylone (hydrochloride) exerts its effects primarily by interacting with monoamine transporters in the brain. It inhibits the uptake of neurotransmitters like dopamine and norepinephrine, while also exhibiting partial releasing actions at serotonin transporters . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and empathogenic effects. The molecular targets involved include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Eutylone exhibits intermediate potency compared to methylone (more potent) and pentylone (less potent).

- Longer alkyl chains correlate with reduced DAT/SERT affinity and delayed locomotor effects .

Prevalence and Detection

Wastewater surveillance (2020–2022) highlights regional differences in usage:

Statistically significant increase (p < 0.05)

Biologische Aktivität

Eutylone hydrochloride, chemically known as β-keto-N-ethyl-1,3-benzodioxole-2-propanamine, is a synthetic cathinone that has gained attention for its psychoactive properties and potential health risks. As a member of the substituted cathinones, eutylone exhibits stimulatory effects on the central nervous system (CNS) by acting on various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and findings from recent research.

Eutylone primarily functions as a monoamine transporter inhibitor , affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

- Dopamine Transporter (DAT): Eutylone shows a high potency for inhibiting dopamine reuptake, which is associated with its stimulant effects. Studies indicate that it is approximately 10-fold more potent at DAT compared to NET .

- Norepinephrine Transporter (NET): While eutylone inhibits norepinephrine uptake, this effect is significantly weaker than its action on DAT .

- Serotonin Transporter (SERT): Eutylone exhibits substrate activity at SERT, indicating that it may also promote serotonin release under certain conditions .

Summary of Inhibition Potencies

| Transporter | Inhibition Potency |

|---|---|

| DAT | High |

| NET | Moderate |

| SERT | Weak |

Pharmacokinetics and Metabolism

The pharmacokinetics of eutylone are not fully characterized; however, studies suggest that it undergoes extensive metabolism.

- Metabolic Pathways: Eutylone is metabolized primarily through phase I reactions (e.g., reduction, demethylation) followed by phase II reactions such as glucuronidation and sulfation .

- Stability in Biological Samples: Eutylone has been found to be relatively stable in urine and blood compared to other cathinones, likely due to the stabilizing effects of the methylenedioxy group .

Identified Metabolites

Recent research has identified several metabolites associated with eutylone:

| Metabolite ID | Type | Molecular Weight (m/z) |

|---|---|---|

| Metabolite 1 | Phase I | 190.086 |

| Metabolite 2 | Phase I | 250.108 |

| Metabolite 3 | Phase II | 386.144 |

| Metabolite 4 | Phase II | 400.160 |

Locomotor Activity Studies

Eutylone has been shown to increase locomotor activity in animal models:

- In male Swiss-Webster mice, doses ranging from 1 to 25 mg/kg resulted in significant stimulation of locomotion in a time- and dose-dependent manner .

- The effective dose for stimulating locomotion (ED50) was reported at approximately 4.87 mg/kg .

Clinical Case Studies

A retrospective chart review conducted in Taiwan documented cases of eutylone exposure in emergency departments:

- Findings: The study recorded urine concentrations of eutylone ranging from 210 to 18,364 ng/ml across various cases, including one fatality. No clear correlation was observed between urine concentration and clinical severity .

Summary of Clinical Findings

| Parameter | Value |

|---|---|

| Concentration Range | 210 - 18,364 ng/ml |

| Cases Documented | Various emergency department cases |

| Fatalities | At least one confirmed case |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and identity of eutylone hydrochloride in research settings?

- Methodological Answer: Utilize a combination of high-performance liquid chromatography (HPLC) with UV detection for purity assessment and gas chromatography-mass spectrometry (GC-MS) for volatile impurity profiling. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzodioxole and ethylamino ketone moieties. Elemental analysis should align with the theoretical composition (C₁₃H₁₇NO₃·HCl, MW 271.74) .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer: Adhere to OSHA HCS guidelines: wear impermeable gloves (e.g., nitrile) despite unspecified breakthrough times , avoid ingestion (H302 hazard ), and ensure proper ventilation. Post-handling, wash hands thoroughly and decontaminate surfaces. Store in a cool, dry place without special containment .

Q. How should researchers prepare this compound solutions for in vitro assays to ensure reproducibility?

- Methodological Answer: Determine solubility in solvents like dimethyl sulfoxide (DMSO) or saline via gradient testing. Use sonication or gentle heating for dissolution. Validate concentrations using UV spectrophotometry (λ_max ~280 nm) and confirm stability over 24 hours under experimental conditions .

Q. What regulatory considerations apply to the disposal of this compound waste?

- Methodological Answer: Follow local/international regulations (e.g., EPA, ECHA). Do not dispose via sewage; use certified hazardous waste contractors. Neutralize aqueous waste with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can experimental designs mitigate interspecies variability in this compound metabolism studies?

- Methodological Answer: Employ cross-species pharmacokinetic modeling (e.g., rodents vs. primates) with controlled variables (dose, administration route). Use LC-MS/MS to quantify metabolites in plasma and tissues. Validate findings with human hepatocyte assays to extrapolate human clearance rates .

Q. What strategies resolve contradictions in reported dopamine transporter (DAT) binding affinities of this compound?

- Methodological Answer: Re-evaluate assay conditions (e.g., radioligand choice, buffer pH, temperature). Perform competitive binding curves with positive controls (e.g., cocaine). Apply meta-analysis to harmonize data across studies, accounting for methodological heterogeneity .

Q. How should stability studies be structured to evaluate this compound under physiological conditions for preclinical formulations?

- Methodological Answer: Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-UV and identify byproducts using high-resolution MS. Assess photostability under ICH Q1B guidelines with UV light exposure .

Q. What in silico approaches predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with DAT and serotonin transporters. Integrate physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption/distribution. Validate predictions with in vitro Caco-2 permeability assays .

Q. How do researchers address discrepancies in this compound’s cytotoxicity profiles across cell lines?

- Methodological Answer: Standardize cell culture conditions (passage number, media composition). Use multiplex assays (e.g., ATP luminescence, caspase-3/7 activation) to quantify apoptosis vs. necrosis. Compare results across multiple lines (e.g., HEK293, SH-SY5Y) and validate with primary neuronal cultures .

Notes for Methodological Rigor

- Data Validation: Cross-reference analytical results with certificates of analysis (CoA) from suppliers (e.g., Cayman Chemical) and publish raw data in supplementary materials .

- Ethical Compliance: Document adherence to institutional review boards (IRBs) for in vivo studies and cite relevant guidelines (e.g., ARRIVE 2.0) .

- Conflict Resolution: Use statistical tools (e.g., ANOVA with post-hoc tests) to address data variability and report confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.